molecular formula C9H12ClN3O B13758361 4-Chloro-2-piperidin-4-yloxypyrimidine

4-Chloro-2-piperidin-4-yloxypyrimidine

Cat. No.: B13758361
M. Wt: 213.66 g/mol
InChI Key: BKWLRKFDQHDUHC-UHFFFAOYSA-N
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Description

4-Chloro-2-piperidin-4-yloxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a piperidin-4-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-piperidin-4-yloxypyrimidine typically involves the reaction of 4-chloropyrimidine with piperidin-4-ol under suitable conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-piperidin-4-yloxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while coupling reactions can produce biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-2-piperidin-4-yloxypyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, pyrimidine derivatives have been shown to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents . The molecular pathways involved can include inhibition of kinase activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-piperidin-4-yloxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-4-yloxy group can enhance its solubility and bioavailability, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-2-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C9H12ClN3O/c10-8-3-6-12-9(13-8)14-7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2

InChI Key

BKWLRKFDQHDUHC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NC=CC(=N2)Cl

Origin of Product

United States

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